molecular formula C24H27F5N8O4 B8201569 IL-17A inhibitor 1

IL-17A inhibitor 1

カタログ番号 B8201569
分子量: 586.5 g/mol
InChIキー: MVWVCLAORBNXSD-UWVAXJGDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IL-17A inhibitor 1 is a useful research compound. Its molecular formula is C24H27F5N8O4 and its molecular weight is 586.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality IL-17A inhibitor 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about IL-17A inhibitor 1 including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

  • Rheumatoid Arthritis : IL-17A promotes matrix turnover and cartilage destruction in rheumatoid arthritis joints. Its levels are modulated in vivo following anti-TNF therapy, highlighting its role in the disease and potential as a therapeutic target (Moran et al., 2009).

  • Colorectal Cancer : Blocking IL-17A enhances the efficacy of anti-PD-1 therapy in microsatellite stable colorectal cancer murine models. This suggests IL-17A could be a therapeutic target for sensitizing patients to ICI therapy (Liu et al., 2021).

  • Psoriasis, Rheumatoid Arthritis, and Ankylosing Spondylitis : IL-17A inhibitor 1 is being tested in clinical trials for these conditions, indicating its potential therapeutic applications (Miossec & Kolls, 2012).

  • Bullous Pemphigoid : IL-17A inhibition is a potential novel treatment for bullous pemphigoid, an autoimmune blistering disease (Chakievska et al., 2019).

  • Ankylosing Spondylitis : Blocking IL-17A inhibits bone ankylosis in ankylosing spondylitis by affecting the JAK2/STAT3 signaling pathway (Jo et al., 2018).

  • Oral Candidiasis : IL-17A blockade results in delayed clearance of oral candidiasis, implicating IL-17A in resistance to this condition (Whibley et al., 2013).

  • Screening of Therapeutic Drugs : A new cell-based assay for screening compounds with IL-17A inhibitory activity has been developed, showcasing the potential for finding novel inhibitors (Ossina et al., 2021).

  • Inflammatory Arthritis : JQ1 and tofacitinib effectively reduce IL-17A secretion from Th17-polarized CD4+ T cells in vitro, suggesting potential therapeutic applications for inflammatory arthritis (Hammitzsch et al., 2014).

特性

IUPAC Name

N-[(S)-(4,4-difluorocyclohexyl)-[7-[(1S)-2-methoxy-1-[(4S)-2-oxo-4-(trifluoromethyl)imidazolidin-1-yl]ethyl]imidazo[1,2-b]pyridazin-2-yl]methyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F5N8O4/c1-12-19(35-41-34-12)21(38)33-20(13-3-5-23(25,26)6-4-13)15-9-37-18(31-15)7-14(8-30-37)16(11-40-2)36-10-17(24(27,28)29)32-22(36)39/h7-9,13,16-17,20H,3-6,10-11H2,1-2H3,(H,32,39)(H,33,38)/t16-,17+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWVCLAORBNXSD-UWVAXJGDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C(=O)NC(C2CCC(CC2)(F)F)C3=CN4C(=N3)C=C(C=N4)C(COC)N5CC(NC5=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NON=C1C(=O)N[C@@H](C2CCC(CC2)(F)F)C3=CN4C(=N3)C=C(C=N4)[C@@H](COC)N5C[C@H](NC5=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F5N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

IL-17A inhibitor 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IL-17A inhibitor 1
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
IL-17A inhibitor 1
Reactant of Route 3
Reactant of Route 3
IL-17A inhibitor 1
Reactant of Route 4
IL-17A inhibitor 1
Reactant of Route 5
Reactant of Route 5
IL-17A inhibitor 1
Reactant of Route 6
IL-17A inhibitor 1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。